molecular formula C7H11NOS B1618332 4-Methylthiazole-5-propanol CAS No. 6469-35-8

4-Methylthiazole-5-propanol

Cat. No. B1618332
CAS RN: 6469-35-8
M. Wt: 157.24 g/mol
InChI Key: RCYGJEJBLJTNJE-UHFFFAOYSA-N
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Description

4-Methylthiazole-5-propanol (4-MeTP) is a chemical compound that belongs to the thiazole family. The compound is widely used in the food and beverage industry as a flavoring agent due to its unique aroma and taste. The compound is also found in alcoholic beverages such as beer, wine, and whiskey. However, its presence in alcoholic beverages has raised concerns about its potential health effects.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis

    Research has demonstrated methods for the synthesis of thiazole derivatives, which are crucial for further applications in various domains. For example, a study on the synthesis, characterization, and biological activity of certain thiazole derivatives showed significant antiproliferative effects against cancer cell lines, indicating potential for cancer treatment research (Božić et al., 2017).

  • Catalysis

    Thiazole derivatives have been explored for their catalytic properties. A study on catalyst activation with RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes presented their use in transfer hydrogenation and oxidation processes (Saleem et al., 2014).

Corrosion Inhibition

  • Protection of Metals: The efficiency of triazole derivatives, including those with thiazole structures, in corrosion inhibition for metals such as steel in acidic media has been documented. A specific study highlighted the high inhibition efficiencies of these compounds, suggesting their importance in protecting industrial materials (Lagrenée et al., 2002).

Antiviral Activities

  • Antiviral Research: Thiazole compounds have been studied for their antiviral properties. For instance, new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with a broad antiviral spectrum have been synthesized, showing promise against various viruses, underscoring the potential of thiazole derivatives in antiviral drug development (Cutrì et al., 2002).

Pharmaceutical Research

  • Drug Design and Development: The synthesis and evaluation of thiazole derivatives for their biological activities, including antimicrobial and antiproliferative effects, are critical in pharmaceutical research. For example, the design, synthesis, in vitro, and in silico study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives highlight the ongoing research in this area to discover new therapeutic agents (Kadam, 2023).

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-6-7(3-2-4-9)10-5-8-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYGJEJBLJTNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214990
Record name 4-Methylthiazole-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiazole-5-propanol

CAS RN

6469-35-8
Record name 4-Methyl-5-thiazolepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6469-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylthiazole-5-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylthiazole-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiazole-5-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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